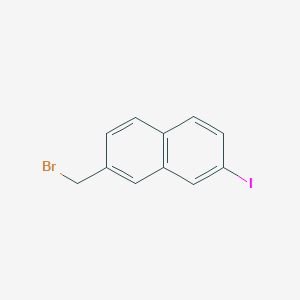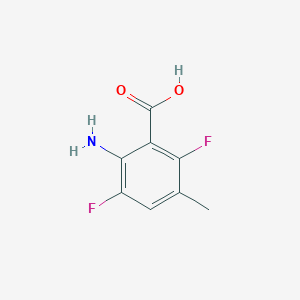
3-Hydroxypropyl hydrogen (4-chlorophenyl)boronate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chlorophenylboronic acid propanediol ester is an organoboron compound that plays a significant role in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction. This compound is known for its stability and reactivity, making it a valuable reagent in the formation of carbon-carbon bonds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 4-Chlorophenylboronic acid propanediol ester typically involves the reaction of 4-chlorophenylboronic acid with propanediol. The reaction is usually carried out in the presence of a catalyst, such as palladium, under mild conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of 4-Chlorophenylboronic acid propanediol ester is scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to consistent product quality and higher efficiency .
Análisis De Reacciones Químicas
Types of Reactions
4-Chlorophenylboronic acid propanediol ester undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the conversion of the boronic ester to a boronic acid.
Reduction: The ester can be reduced to form the corresponding alcohol.
Substitution: The boronic ester can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and sodium periodate.
Reduction: Sodium borohydride is often used as a reducing agent.
Substitution: Palladium catalysts are frequently employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include boronic acids, alcohols, and substituted aromatic compounds .
Aplicaciones Científicas De Investigación
4-Chlorophenylboronic acid propanediol ester has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-Chlorophenylboronic acid propanediol ester involves its ability to form stable complexes with various molecular targets. In the Suzuki-Miyaura coupling reaction, the compound undergoes transmetalation with a palladium catalyst, leading to the formation of a new carbon-carbon bond . This process is facilitated by the unique electronic properties of the boronic ester, which enhance its reactivity and selectivity .
Comparación Con Compuestos Similares
Similar Compounds
- Phenylboronic acid
- 4-Chlorophenylboronic acid
- Pinacol boronic esters
Uniqueness
4-Chlorophenylboronic acid propanediol ester is unique due to its enhanced stability and reactivity compared to other boronic esters. Its ability to participate in a wide range of chemical reactions under mild conditions makes it a versatile reagent in organic synthesis .
Propiedades
Fórmula molecular |
C9H12BClO3 |
|---|---|
Peso molecular |
214.45 g/mol |
Nombre IUPAC |
(4-chlorophenyl)-(3-hydroxypropoxy)borinic acid |
InChI |
InChI=1S/C9H12BClO3/c11-9-4-2-8(3-5-9)10(13)14-7-1-6-12/h2-5,12-13H,1,6-7H2 |
Clave InChI |
VZICGCSIKKNDRM-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC=C(C=C1)Cl)(O)OCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Sodium;[[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] 2-(trimethylazaniumyl)ethyl phosphate;dihydrate](/img/structure/B14789736.png)



![2,5-Bis-{t-butoxycarbonyl-[3-(t-butoxycar-bonyl-amino)-propyl]-amino}-pentanoic acid](/img/structure/B14789745.png)
![1H-Pyrazole-4-carboxamide, N-[6-[3-amino-6-[2-(3-methoxy-1-azetidinyl)-4-pyridinyl]-2-pyrazinyl]-3-pyridinyl]-2,3-dihydro-2-(3-methoxyphenyl)-1,5-dimethyl-3-oxo-](/img/structure/B14789749.png)



